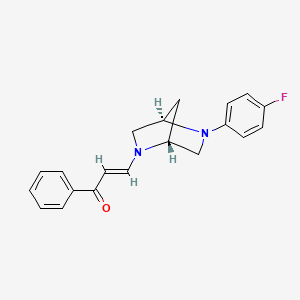
Brg1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brg1-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve high purity and yield. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Brg1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Brg1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRG1 in chromatin remodeling and gene expression.
Biology: Helps in understanding the molecular mechanisms underlying cancer cell proliferation and survival.
Medicine: Investigated for its potential therapeutic applications in treating cancers that exhibit dependency on BRG1 activity.
Industry: Explored for its use in developing new cancer therapies and diagnostic tools.
Mechanism of Action
Brg1-IN-1 exerts its effects by inhibiting the ATPase activity of BRG1, thereby disrupting the function of the SWI/SNF chromatin remodeling complex. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival. The molecular targets and pathways involved include the downregulation of oncogenic transcription factors and the modulation of pathways such as the MYC signaling pathway .
Comparison with Similar Compounds
Similar Compounds
BRM-IN-1: Another inhibitor targeting the BRM subunit of the SWI/SNF complex.
FHD-286: A dual inhibitor of BRG1 and BRM with similar mechanisms of action.
Uniqueness of Brg1-IN-1
This compound is unique in its specificity for the BRG1 subunit, making it a valuable tool for studying the distinct roles of BRG1 in various cellular processes. Its high potency and selectivity also make it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C20H19FN2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-3-[(1R,4R)-5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-16-6-8-17(9-7-16)23-14-18-12-19(23)13-22(18)11-10-20(24)15-4-2-1-3-5-15/h1-11,18-19H,12-14H2/b11-10+/t18-,19-/m1/s1 |
InChI Key |
CSSHXOCDFOBNLZ-MMKWGKFASA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CN2C3=CC=C(C=C3)F)/C=C/C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



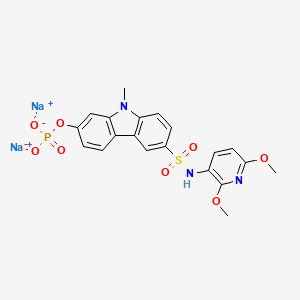

![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
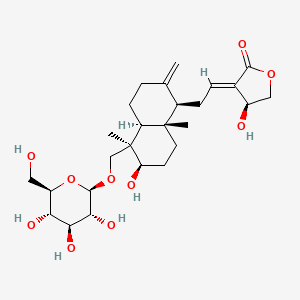
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)

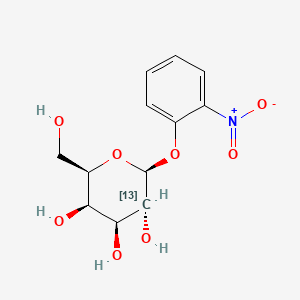
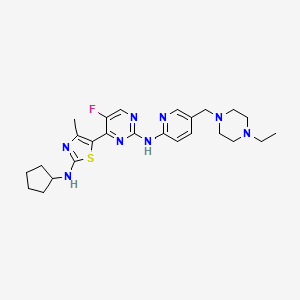

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)

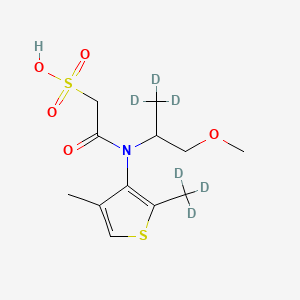
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
